Trinactin
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Overview
Description
Trinactin is a macrolide.
This compound is a natural product found in Streptomyces, Streptomyces araujoniae, and other organisms with data available.
Mechanism of Action
Target of Action
Trinactin, a macrotetrolide antibiotic, primarily targets fungi . It is known to act as a cation carrier , which plays a crucial role in maintaining the electrochemical gradient across the cell membrane, thereby influencing various cellular processes.
Mode of Action
It is believed to distort the hyphae and stunt the mycelial growth in susceptible fungi . This disruption in the growth and development of the fungal cells leads to their inability to proliferate, thereby controlling the fungal infection .
Biochemical Pathways
This compound’s action as a cation carrier suggests that it may influence ion transport pathways within the fungal cells . By distorting the hyphae and stunting mycelial growth, this compound likely disrupts essential biochemical pathways in the fungi, leading to their death . .
Result of Action
The primary result of this compound’s action is the control of fungal infections. By distorting the hyphae and stunting the growth of mycelia, this compound inhibits the proliferation of susceptible fungi . This leads to a decrease in the fungal population, thereby alleviating the symptoms of the fungal infection.
Properties
CAS No. |
7561-71-9 |
---|---|
Molecular Formula |
C43H70O12 |
Molecular Weight |
779.0 g/mol |
IUPAC Name |
(1S,2R,5R,7R,10S,11S,14S,16S,19S,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |
InChI |
InChI=1S/C43H70O12/c1-9-29-21-33-13-17-36(50-33)25(5)40(44)48-24(4)20-32-12-16-37(49-32)26(6)41(45)53-30(10-2)22-34-14-18-39(51-34)28(8)43(47)55-31(11-3)23-35-15-19-38(52-35)27(7)42(46)54-29/h24-39H,9-23H2,1-8H3/t24-,25-,26+,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
DFQMKYUSAALDDY-YGJIZGHUSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@H](O5)[C@H](C(=O)O1)C)CC)C)CC)C)C)C |
SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)C)C |
Canonical SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)C)C |
Appearance |
Solid powder |
7561-71-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Trinactin; Akd-1D; Akd 1D; Akd1D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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